6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid
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Description
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid is a useful research compound. Its molecular formula is C7H8BN3O2 and its molecular weight is 176.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Mode of Action
Similar compounds have been synthesized using a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence pathways related to cardiovascular function, glucose metabolism, and cell proliferation.
Result of Action
For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence various cellular processes, including cell proliferation, glucose metabolism, and cardiovascular function.
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-2-3-6-9-7(8(12)13)10-11(6)4-5/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTLPSBOTHIMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN2C=C(C=CC2=N1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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